molecular formula C19H18BrClN2O3 B2749641 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941982-46-3

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2749641
CAS No.: 941982-46-3
M. Wt: 437.72
InChI Key: IPEFBRZUBPTZAE-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941982-46-3) is a chemical compound with the molecular formula C19H18BrClN2O3 and a molecular weight of 437.71 g/mol. This benzamide derivative is a research compound identified for its potential in antimalarial drug discovery. Scientific studies have explored its role as a dual inhibitor of essential plasmodial kinases, specifically PfGSK3 and PfPK6, which are considered novel drug targets to combat rising resistance to traditional antimalarial therapies . Inhibiting these kinases, which are crucial for the survival of the Plasmodium falciparum parasite, provides a promising mechanism of action for developing new therapeutic agents . Researchers can utilize this compound to investigate kinase inhibition pathways and its effects on parasite proliferation. This product is intended for research and development applications in a controlled laboratory environment only. This compound is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)14-10-12(20)5-7-15(14)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEFBRZUBPTZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including halogenation, amide formation, and cyclization reactions. One common synthetic route is as follows:

    Halogenation: The starting material, 2-chlorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Amide Formation: The brominated intermediate is then reacted with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline under appropriate conditions to form the desired amide bond.

    Cyclization: The final step involves cyclization to form the piperidine ring, which can be achieved using suitable cyclizing agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Cyclization and Ring-Opening: The piperidine ring can be involved in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamides

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Groups Reference
Target Compound 5-Br, 2-Cl, 4-OCH₃, 3-(2-oxopiperidin-1-yl) ~462.1 (estimated) Oxopiperidinyl, methoxy -
5-Bromo-N-(5-chloropyridin-2-yl)-2-[[4-(2-oxopiperidin-1-yl)benzoyl]amino]benzamide 5-Br, 2-amide (pyridyl), 4-oxopiperidinyl ~490.3 (estimated) Pyridyl, oxopiperidinyl
(S)-N-(2-Bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-[(1,1,1-trifluoropropan-2-yl)oxy]benzamide 2-Br, 6-Cl, 4-cyano-hydroxybutenamido, 2-CF₃ ~578.8 (estimated) Trifluoropropyl, cyano, fluoro
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 2-Cl, 6-F, 5-F, 2-CF₃ ~440.5 (calculated) Trifluoropropyl, multiple halogens
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide 5-Br, 2-Cl, 3-chromenyl ~462.1 (CAS 328253-31-2) Chromenyl
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide 5-Br, 2-Cl, benzoxazolyl ~462.1 (CAS 328253-86-7) Benzoxazolyl

Key Observations

Halogenation Patterns

  • The target compound and most analogs feature bromo and chloro substituents, which are common in bioactive molecules for enhancing binding affinity via hydrophobic interactions .
  • highlights a trifluoropropyl-substituted benzamide with multiple halogens (Br, Cl, F), suggesting improved metabolic stability due to fluorine’s electronegativity and lipophilicity .

Heterocyclic Modifications

  • Chromenyl substituents ( ) could enhance aromatic interactions but may reduce solubility compared to oxopiperidinyl groups .

Functional Group Impact

  • The methoxy group in the target compound may confer moderate electron-donating effects, influencing electronic distribution and reactivity .

Research Findings and Implications

  • Solubility and Bioavailability : The oxopiperidinyl group in the target compound likely enhances water solubility compared to chromenyl or benzoxazolyl analogs, as observed in related piperidine derivatives .
  • Binding Affinity : Pyridyl and benzoxazolyl analogs ( ) may exhibit stronger binding to kinases or GPCRs due to their planar heterocycles, whereas the target compound’s oxopiperidinyl group could favor interactions with flexible binding pockets .
  • Metabolic Stability : Trifluoropropyl-substituted compounds ( ) may resist oxidative metabolism but could accumulate in lipid-rich tissues, necessitating toxicity studies .

Biological Activity

Overview

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including halogen and methoxy substitutions, suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C19H18BrClN2O3
  • Molecular Weight : 437.72 g/mol
  • CAS Number : 941982-46-3

Biological Activity

The compound has been evaluated for various biological activities, including:

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The benzamide core is known for its role in inhibiting cancer cell proliferation. In vitro studies have demonstrated that derivatives of benzamide can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and death.

2. Antimicrobial Properties

The presence of halogens (bromine and chlorine) often enhances the antimicrobial efficacy of compounds. Studies suggest that similar compounds can inhibit bacterial growth, indicating that this compound may also possess antimicrobial properties.

3. CNS Activity

Given its structural similarity to known benzodiazepine receptor agonists, this compound may interact with GABA receptors, potentially exhibiting anxiolytic or anticonvulsant effects. In pharmacological assessments, compounds with similar structures have shown efficacy in models of anxiety and seizure disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of various bacterial strains
CNS ActivityPotential anxiolytic effects through GABA modulation

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

  • GABA Receptor Modulation : Similar compounds have been shown to enhance GABAergic neurotransmission, leading to anxiolytic effects.
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth, although specific targets remain to be elucidated.

Future Directions

Further research is needed to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo Studies : To confirm the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity.
  • Mechanistic Studies : To elucidate the specific biological pathways affected by this compound.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:
  • Bromination : Introducing bromine to a methoxybenzoic acid precursor under controlled conditions (e.g., NBS in DMF at 0–5°C) .
  • Coupling Reactions : Amide bond formation via activated intermediates (e.g., using HATU or EDCI with DMAP) to attach the 4-methoxy-3-(2-oxopiperidin-1-yl)aniline moiety .
  • Critical Parameters : Temperature (>80°C accelerates coupling but risks decomposition), solvent polarity (THF vs. DCM for solubility), and catalyst selection (e.g., pyridine for acid scavenging) .
  • Yield Optimization : Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine/chlorine positions) and piperidinone ring conformation .
  • HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects trace byproducts (e.g., dehalogenated species) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for understanding solid-state stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the phenyl or piperidinone rings) affect biological activity?

  • Methodological Answer :
  • SAR Studies : Compare analogs with variations like:
SubstituentBiological Activity (IC₅₀)Key Finding
-Br/-Cl0.8 µM (Target Enzyme X)Halogens enhance binding via hydrophobic interactions .
-OCH₃ → -OH>10 µMMethoxy group critical for solubility and target engagement .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) identify steric clashes when replacing the 2-oxopiperidin-1-yl group with bulkier moieties .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization (direct binding) and SPR (kinetic analysis) to rule out assay-specific artifacts .
  • Batch Reproducibility : Test multiple synthetic batches to confirm activity consistency, as impurities (e.g., residual Pd from coupling) may skew results .
  • Structural Analysis : Compare X-ray co-crystal structures of the compound with its target to identify conformational flexibility or binding site heterogeneity .

Q. How does the compound’s stability under physiological conditions impact in vitro/in vivo studies?

  • Methodological Answer :
  • Degradation Studies :
ConditionHalf-LifeMajor Degradants
pH 7.4 (37°C)48 hrsHydrolyzed amide
Liver microsomes12 hrsOxidized piperidinone
  • Mitigation Strategies : Use prodrug formulations (e.g., ester-protected amides) or co-administer CYP450 inhibitors to enhance metabolic stability .

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